molecular formula C13H7F3O B8618418 4-(3,4,5-Trifluorophenyl)benzaldehyde

4-(3,4,5-Trifluorophenyl)benzaldehyde

Cat. No.: B8618418
M. Wt: 236.19 g/mol
InChI Key: BINQVQJAXHANGB-UHFFFAOYSA-N
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Description

4-(3,4,5-Trifluorophenyl)benzaldehyde is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted at the 4-position with a 3,4,5-trifluorophenyl group. The trifluorophenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing reactivity in synthetic pathways . The molecular formula is inferred as C₁₃H₇F₃O, with the trifluorophenyl moiety contributing to increased lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C13H7F3O

Molecular Weight

236.19 g/mol

IUPAC Name

4-(3,4,5-trifluorophenyl)benzaldehyde

InChI

InChI=1S/C13H7F3O/c14-11-5-10(6-12(15)13(11)16)9-3-1-8(7-17)2-4-9/h1-7H

InChI Key

BINQVQJAXHANGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogen-Substituted Benzaldehydes

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
4-(3,4,5-Trifluorophenyl)benzaldehyde Not Available C₁₃H₇F₃O (inferred) 3,4,5-Trifluorophenyl High metabolic stability; potential pharmaceutical intermediate (inferred)
4-(Trifluoromethyl)benzaldehyde 455-19-6 C₈H₅F₃O Trifluoromethyl Used in agrochemicals; enhances metabolic stability
4-(3-Chloro-2-fluorophenyl)benzaldehyde 342889-39-8 C₁₃H₈ClF₃O 3-Chloro-2-fluorophenyl Reactivity influenced by mixed halogen effects; limited safety data
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO Bromomethyl High alkylation reactivity; unstudied toxicological profile

Key Comparisons :

  • Electronic Effects : The trifluorophenyl group in the target compound provides resonance-based electron withdrawal, whereas the trifluoromethyl group in 4-(Trifluoromethyl)benzaldehyde exerts a stronger inductive effect, altering reaction kinetics in nucleophilic additions .
  • Halogen Diversity : 4-(3-Chloro-2-fluorophenyl)benzaldehyde combines chlorine’s polarizability with fluorine’s electronegativity, creating unique reactivity in cross-coupling reactions compared to the uniformly fluorinated target compound .

Analogues with Electron-Donating Groups

Table 2: Electron-Donating vs. Electron-Withdrawing Substituents

Compound Name CAS Number Substituents Key Properties
3,4,5-Trimethoxy Benzaldehyde 86-81-7 3,4,5-Trimethoxy Electron-donating; increased solubility in polar solvents
4-Hydroxy-3,5-dimethoxybenzaldehyde 134-96-3 4-Hydroxy-3,5-dimethoxy Hydrogen bonding capacity; UV activity

Key Comparisons :

  • Solubility : Methoxy and hydroxy groups in 3,4,5-Trimethoxy Benzaldehyde enhance water solubility, whereas fluorine substituents in the target compound reduce polarity, favoring organic phase interactions.
  • Reactivity : Electron-donating groups deactivate the benzaldehyde ring toward electrophilic substitution, contrasting with the electron-withdrawing trifluorophenyl group, which activates the ring for nucleophilic attacks.

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